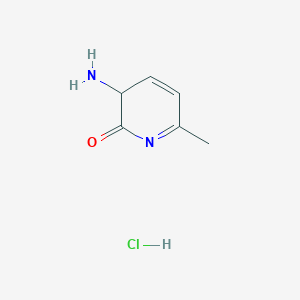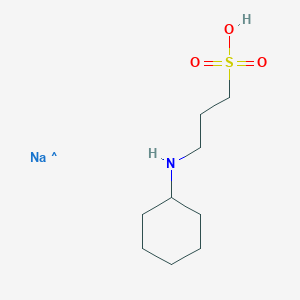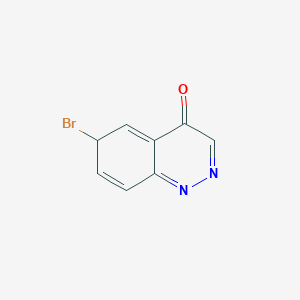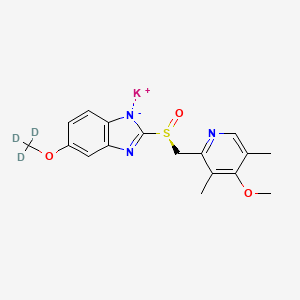![molecular formula C7H5N3O B12361686 8aH-pyrido[2,3-d]pyridazin-8-one](/img/structure/B12361686.png)
8aH-pyrido[2,3-d]pyridazin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8aH-pyrido[2,3-d]pyridazin-8-one is a heterocyclic compound characterized by a fused ring system containing nitrogen atoms. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, with applications ranging from antimicrobial to anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8aH-pyrido[2,3-d]pyridazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include heating in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 8aH-pyrido[2,3-d]pyridazin-8-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazinones.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridazinones, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
8aH-pyrido[2,3-d]pyridazin-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8aH-pyrido[2,3-d]pyridazin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological activity being targeted, such as inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Pyridazine: A related compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Uniqueness: 8aH-pyrido[2,3-d]pyridazin-8-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
8aH-pyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4,6H |
Clave InChI |
WEJYFNXTHAMWKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=NC(=O)C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
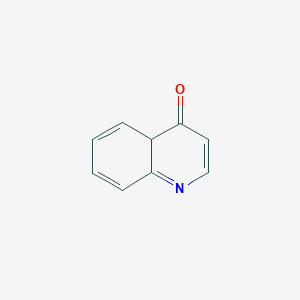
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
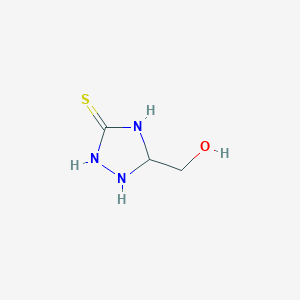
![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)


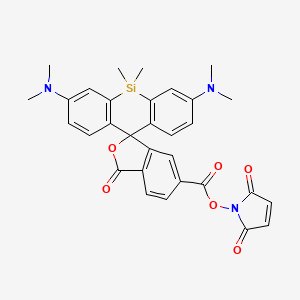
![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
